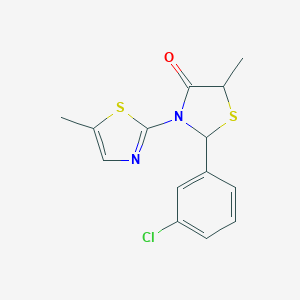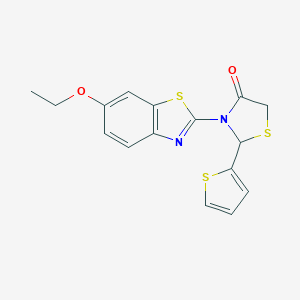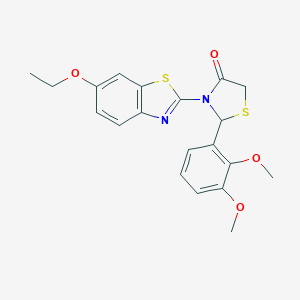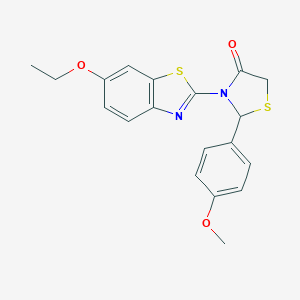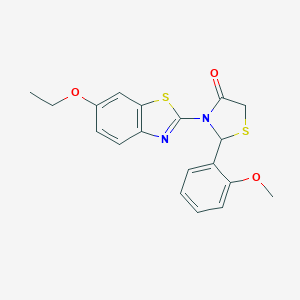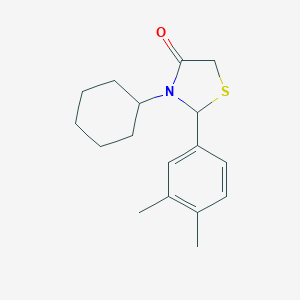![molecular formula C22H18N2O2S B277769 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide](/img/structure/B277769.png)
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide, also known as BTA-EG6, is a compound that has gained significant attention in the field of scientific research. This compound is a member of the benzothiazole family, and it has been shown to have a wide range of potential applications in various fields of research.
Mecanismo De Acción
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is an enzyme that is involved in the regulation of insulin signaling. By inhibiting PTP1B, N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide can improve insulin sensitivity and glucose uptake, making it a potential therapeutic agent for the treatment of diabetes.
Biochemical and Physiological Effects:
In addition to its potential as a therapeutic agent for diabetes, N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide has also shown promising results in the treatment of cancer. It has been shown to induce apoptosis in cancer cells, which is a process that leads to programmed cell death. N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide has also been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide in lab experiments is that it has a relatively low toxicity profile, which makes it a safe compound to use in cell culture and animal studies. However, one of the limitations of using N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide is that it is not very soluble in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide. One potential area of research is the development of more water-soluble derivatives of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide, which could improve its efficacy in vivo. Another area of research is the investigation of the potential of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide is a compound that has shown promising results in various fields of scientific research. Its potential applications in the treatment of diabetes, cancer, and inflammatory diseases make it a compound of great interest to researchers. Further research is needed to fully understand the potential of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide and to develop more effective derivatives for use in vivo.
Métodos De Síntesis
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide can be synthesized using a multi-step process that involves the reaction of 2-aminobenzothiazole with 2-methoxybenzaldehyde, followed by the reaction of the resulting product with phenylacetic acid. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide has been extensively studied for its potential applications in various fields of scientific research. Some of the areas where N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide has shown promising results include cancer research, neurodegenerative diseases, and infectious diseases.
Propiedades
Nombre del producto |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide |
|---|---|
Fórmula molecular |
C22H18N2O2S |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide |
InChI |
InChI=1S/C22H18N2O2S/c1-26-19-12-11-16(22-24-17-9-5-6-10-20(17)27-22)14-18(19)23-21(25)13-15-7-3-2-4-8-15/h2-12,14H,13H2,1H3,(H,23,25) |
Clave InChI |
KXKCMKKPCZRCFV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)CC4=CC=CC=C4 |
SMILES canónico |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







